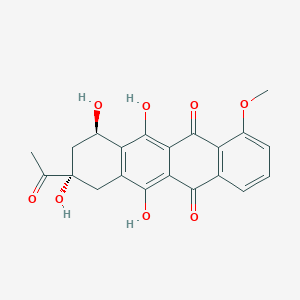

Leukaemomycinone C

描述

It belongs to the anthraquinone family, characterized by a tetracyclic aglycone structure, which is common among anthracyclines like daunorubicin and doxorubicin. Unlike glycosylated anthracyclines (e.g., daunorubicin), Leukaemomycinone C is an aglycone derivative, lacking the sugar moiety typically attached to the tetracyclic core. This structural feature influences its solubility, bioavailability, and mechanism of action, which often involves DNA intercalation and topoisomerase II inhibition .

属性

分子式 |

C21H18O8 |

|---|---|

分子量 |

398.4 g/mol |

IUPAC 名称 |

(7R,9S)-9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3/t11-,21+/m1/s1 |

InChI 键 |

YOFDHOWPGULAQF-FIKIJFGZSA-N |

手性 SMILES |

CC(=O)[C@]1(C[C@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |

规范 SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O |

同义词 |

daunomycinone daunorubicin aglycone daunorubicinone rubomycin aglycone |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Daunomycinone

Daunomycinone (also referenced as Leukaemomycinone C’s parent compound in some contexts) shares the same tetracyclic aglycone backbone but is often studied as a precursor to glycosylated anthracyclines like daunorubicin. Key differences include:

- Biological Role: Daunomycinone itself lacks significant therapeutic activity but serves as the aglycone base for daunorubicin, which has potent anticancer effects .

Doxorubicin Aglycone

Doxorubicin’s aglycone differs from this compound in the presence of a hydroxyl group at the C-14 position, enhancing its ability to generate free radicals and cause DNA damage.

Functional Analogues

Daunorubicin

- Structure: Contains daunomycinone aglycone linked to the sugar daunosamine.

- Activity: Clinically used for acute leukemias; the sugar moiety improves cellular uptake and DNA binding efficiency compared to aglycones like this compound.

Mitoxantrone

- Structure: A synthetic anthraquinone with aminoalkyl side chains instead of a sugar.

- Activity: Unlike this compound, mitoxantrone is fully synthetic and lacks antibiotic properties but retains DNA intercalation and topoisomerase II inhibition.

Comparative Data Table

Mechanistic and Pharmacological Differences

- DNA Binding: Glycosylated anthracyclines (e.g., daunorubicin) exhibit stronger DNA binding due to the sugar moiety’s role in stabilizing interactions. This compound, lacking this group, may have weaker intercalation but retains some activity .

- Cytotoxicity: Aglycones like this compound generally show reduced cytotoxicity compared to their glycosylated counterparts, as observed in in vitro studies.

- Resistance Profile: Glycosylation is associated with efflux pump-mediated resistance (e.g., P-glycoprotein).

常见问题

Q. How is Leukaemomycinone C synthesized and characterized in experimental settings?

this compound, a member of the anthracycline antibiotics, is typically synthesized via microbial fermentation using Streptomyces species. Key characterization steps include:

- Purity assessment : High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy to verify purity (>95%) .

- Structural elucidation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) to confirm molecular structure .

- Bioactivity screening : Initial antimicrobial assays against Gram-positive bacteria (e.g., Staphylococcus aureus) to validate its antibiotic properties .

Q. What are the foundational criteria for designing a study on this compound’s bioactivity?

- Hypothesis-driven design : Focus on specific mechanisms, e.g., "Does this compound inhibit DNA topoisomerase II in leukemia cells?" .

- Control groups : Use untreated cells and positive controls (e.g., doxorubicin) to benchmark activity .

- Reproducibility : Document experimental protocols in detail (e.g., solvent concentrations, incubation times) and deposit raw data in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity profiles?

Discrepancies may arise from variations in:

- Cell line selection : Compare results across leukemia (e.g., K562) vs. solid tumor models (e.g., HeLa) .

- Dosage optimization : Conduct dose-response curves (0.1–100 μM) to identify IC₅₀ values and off-target effects .

- Data validation : Replicate studies using independent batches of the compound and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to confirm significance .

Q. What methodologies are recommended for studying this compound’s resistance mechanisms in bacterial models?

- Genomic analysis : Perform whole-genome sequencing of resistant Staphylococcus strains to identify mutations in target genes (e.g., gyrA for topoisomerase) .

- Efflux pump inhibition : Co-administer this compound with efflux inhibitors (e.g., verapamil) to assess resistance reversal .

- Transcriptomic profiling : Use RNA-seq to map overexpression of resistance-associated pathways .

Q. How can computational models enhance understanding of this compound’s structure-activity relationships (SAR)?

- Molecular docking : Simulate interactions with DNA-topoisomerase complexes using AutoDock Vina or Schrödinger Suite .

- QSAR modeling : Train models on anthracycline derivatives to predict toxicity and efficacy .

- Validation : Cross-reference computational predictions with in vitro cytotoxicity assays .

Methodological Frameworks

How to formulate a FINER research question for this compound studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example : "Is this compound’s cardiotoxicity profile in zebrafish models comparable to human cardiomyocytes, and can it be mitigated via liposomal encapsulation?"

Q. What experimental design principles ensure robust data collection?

- Blinding : Mask sample identities during cytotoxicity assays to reduce bias .

- Power analysis : Calculate sample sizes (e.g., n=6 per group) to achieve 80% statistical power .

- Negative controls : Include solvent-only treatments to isolate compound-specific effects .

Literature and Data Management

Q. How to conduct a systematic literature review on this compound?

- Database selection : Use PubMed, SciFinder, and Web of Science with keywords: "this compound," "anthracycline biosynthesis," "DNA intercalation" .

- Inclusion criteria : Prioritize peer-reviewed studies with full experimental protocols .

- Gaps identification : Note underexplored areas (e.g., epigenetic effects or combinatorial therapies) .

Q. How to address reproducibility challenges in this compound research?

- Data transparency : Share raw NMR spectra, chromatograms, and cell viability datasets via repositories like Zenodo .

- Protocol standardization : Adopt community guidelines (e.g., MIAME for microarray data) .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound?

- Animal welfare : Follow ARRIVE guidelines for reporting endpoints and minimizing suffering .

- Regulatory compliance : Obtain approvals from institutional animal care committees (IACUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。